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molecular formula C14H12S2 B036940 Benzyl benzodithioate CAS No. 27249-90-7

Benzyl benzodithioate

Cat. No. B036940
M. Wt: 244.4 g/mol
InChI Key: ZCKPFAYILJKXAT-UHFFFAOYSA-N
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Patent
US06458968B2

Procedure details

A mixture of benzoic acid (1.22 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 10 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by column chromatography packed with.neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl dithiobenzoate (2.22 g, 91%). It was further characterized by 1H and 13C-NMR.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([SH:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>C1(C)C=CC=CC=1>[C:1]([S:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[S:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
4.44 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with benzene
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=S)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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